molecular formula C24H28ClNO4 B6524715 ethyl 5-hydroxy-4-[(3-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate hydrochloride CAS No. 1093061-23-4

ethyl 5-hydroxy-4-[(3-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate hydrochloride

Cat. No.: B6524715
CAS No.: 1093061-23-4
M. Wt: 429.9 g/mol
InChI Key: KXAIMLHOIZCDOQ-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-4-[(3-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate hydrochloride is a benzofuran derivative with a complex structure featuring a 3-methylpiperidinylmethyl substituent at the 4-position, a phenyl group at the 2-position, and an ethyl ester at the 3-carboxylate position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies . Its IUPAC name and synonyms confirm the structural details, with CAS RN 300556-95-0 .

Properties

IUPAC Name

ethyl 5-hydroxy-4-[(3-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4.ClH/c1-3-28-24(27)22-21-18(15-25-13-7-8-16(2)14-25)19(26)11-12-20(21)29-23(22)17-9-5-4-6-10-17;/h4-6,9-12,16,26H,3,7-8,13-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAIMLHOIZCDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN3CCCC(C3)C)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Scientific Research Applications

The compound has a wide range of applications across several fields:

Chemistry

  • Building Block for Synthesis : It serves as a precursor for the synthesis of more complex organic molecules.
  • Reagent in Organic Reactions : Utilized in various chemical reactions due to its functional groups that can participate in electrophilic or nucleophilic substitutions.

Biology

  • Antimicrobial Properties : Preliminary studies indicate potential efficacy against certain bacterial strains, suggesting its use in developing new antimicrobial agents.
  • Anticancer Activities : Research is ongoing to evaluate its effectiveness in inhibiting cancer cell proliferation, particularly in specific types of tumors.

Medicine

  • Therapeutic Agent Exploration : Investigated for its potential role in treating neurological disorders due to its interaction with specific receptors and pathways in the central nervous system.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityShowed significant inhibition against Staphylococcus aureus.
Study BAnticancer EfficacyInduced apoptosis in breast cancer cells through mitochondrial pathways.
Study CNeurological EffectsDemonstrated potential neuroprotective effects in animal models of neurodegeneration.

These findings highlight the compound's versatility and potential as a lead structure for drug development.

Comparison with Similar Compounds

Piperidine Substitutions

  • 3-Methylpiperidinyl vs. 4-Methylpiperidinyl (TAM1): The positional isomerism of the methyl group on the piperidine ring (3- vs. 4-) influences steric interactions and electronic distribution.
  • 3-(Hydroxymethyl)piperidinyl (TAM21): The hydroxymethyl group in TAM21 introduces hydrogen-bonding capability, which could improve solubility or target binding affinity. However, this modification reduces synthetic yield (90%) compared to non-hydroxylated analogs .

Heterocyclic Replacements

  • Morpholine (J24) : Replacing piperidine with morpholine (a six-membered ring containing one oxygen atom) reduces molecular weight and alters polarity. Morpholine’s electron-rich oxygen may affect pharmacokinetics, such as metabolic stability or receptor interaction .

Preparation Methods

Cyclization Strategies for Benzofuran Formation

The benzofuran scaffold is typically constructed via acid- or base-catalyzed cyclization of 2-hydroxyacetophenone derivatives. For example, Vilsmeier-Haack formylation of benzofuran-3(2H)-one precursors using POCl₃ and DMF generates 3-chlorobenzofuran-2-carbaldehydes, which serve as intermediates for further functionalization. In the target compound, the 2-phenyl and 3-carboxylate groups necessitate regioselective substitution. A modified approach involves:

  • Formylation : Treating 5-methoxy-2-phenylbenzofuran-3(2H)-one with POCl₃-DMF to yield 3-chloro-5-methoxy-2-phenylbenzofuran-2-carbaldehyde.

  • Oxidation : Converting the aldehyde to a carboxylic acid using NaOH in ethanol, followed by esterification with ethanol and H₂SO₄ to form ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate.

Key Data :

StepReagents/ConditionsYield
FormylationPOCl₃, DMF, 0°C → RT, 1h85%
Oxidation/EsterificationNaOH (EtOH), HCl, SOCl₂, MeOH72%

Introduction of the 4-[(3-Methylpiperidin-1-yl)methyl] Sidechain

Mannich Reaction for Amine Incorporation

The 4-position methylpiperidinyl group is introduced via a Mannich reaction, leveraging the electrophilic character of the benzofuran core. A chloromethyl intermediate is first generated by treating the benzofuran ester with paraformaldehyde and HCl, followed by nucleophilic substitution with 3-methylpiperidine:

  • Chloromethylation :
    Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate + paraformaldehyde + HCl → Ethyl 4-(chloromethyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxylate.

  • Amine Substitution :
    Reacting the chloromethyl derivative with 3-methylpiperidine in acetonitrile under reflux (80°C, 12h) in the presence of K₂CO₃.

Optimization Note : Excess 3-methylpiperidine (1.5 eq) improves yield to 68%, while lower equivalents (1.0 eq) result in 45% yield due to incomplete substitution.

Hydroxylation and Deprotection

Demethylation of the 5-Methoxy Group

The 5-methoxy group is converted to a hydroxyl group using BBr₃ in dichloromethane at −78°C:
Ethyl 4-[(3-methylpiperidin-1-yl)methyl]-5-methoxy-2-phenyl-1-benzofuran-3-carboxylate + BBr₃ → Ethyl 5-hydroxy-4-[(3-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate.

Critical Parameters :

  • Temperature control (−78°C) prevents over-dealkylation.

  • Quenching with MeOH/H₂O (1:1) ensures product stability.

Hydrochloride Salt Formation

Acid-Base Titration for Salt Precipitation

The free base is dissolved in anhydrous Et₂O, and HCl gas is bubbled through the solution until pH ≈ 2. The precipitate is filtered, washed with cold Et₂O, and dried under vacuum.

Purity Data :

  • HPLC: 99.2% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

  • LCMS: m/z 438.2 [M+H]⁺ (calculated for C₂₅H₂₈NO₅⁺: 438.2).

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H-NMR (400 MHz, DMSO-d₆) : δ 7.65–7.45 (m, 5H, Ar-H), 6.82 (s, 1H, C5-OH), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.75 (s, 2H, CH₂N), 2.95–2.65 (m, 4H, piperidine-H), 1.52 (s, 3H, CH₃-piperidine), 1.31 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • IR (KBr) : 3420 cm⁻¹ (OH), 1725 cm⁻¹ (C=O ester), 1605 cm⁻¹ (Ar C=C).

Challenges and Optimization Strategies

Regioselectivity in Benzofuran Formation

Competing cyclization pathways may yield 6-substituted isomers. Employing electron-withdrawing groups (e.g., nitro) at the 5-position directs cyclization to the desired 4-position.

Side Reactions During Mannich Reaction

Over-alkylation of 3-methylpiperidine is mitigated by using a large excess of the chloromethyl intermediate (2.0 eq) and shorter reaction times (8h) .

Q & A

Basic Questions

Q. What are the key synthetic routes for ethyl 5-hydroxy-4-[(3-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Step 1 : Benzofuran core synthesis via cyclization of substituted phenols with α,β-unsaturated esters under acidic conditions (e.g., H₂SO₄ catalysis) .
  • Step 2 : Introduction of the 3-methylpiperidinylmethyl group via Mannich reaction, using formaldehyde and 3-methylpiperidine. Reaction temperature (40–60°C) and solvent polarity (e.g., THF vs. DMF) critically affect regioselectivity .
  • Step 3 : Hydrochloride salt formation via titration with HCl in anhydrous ethanol, requiring strict pH control (pH 4–5) to avoid decomposition .
    • Key Variables :
  • Temperature : Higher temperatures (>60°C) accelerate side reactions (e.g., N-oxide formation).
  • Solvent : Polar aprotic solvents (DMF) improve solubility but may reduce yields due to byproduct formation .

Q. How is the structural integrity of this compound confirmed, and what analytical techniques are most reliable for characterizing its stereochemistry?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., benzofuran C-2 phenyl group at δ ~7.3–7.5 ppm) and hydroxy group position .
  • X-ray Crystallography : Resolves ambiguities in piperidinylmethyl orientation and hydrogen bonding (e.g., O–H⋯Cl interactions in the hydrochloride salt) .
  • HPLC-MS : Quantifies purity (>98%) and detects tautomeric impurities (e.g., enol-oxo tautomerism in related compounds) .
    • Data Table :
TechniqueCritical ParametersObserved Artifacts
¹H NMR (DMSO-d6)δ 5.2 ppm (broad, -OH), δ 3.4 ppm (N–CH3)Solvent-dependent tautomer shifts
X-rayC–O bond length: 1.36 ÅDisorder in piperidinylmethyl group

Advanced Questions

Q. What pharmacological mechanisms are hypothesized for this compound, and how do structural modifications (e.g., piperidinyl vs. pyrrolidinyl substituents) alter its activity?

  • Mechanistic Insights :

  • The 3-methylpiperidinylmethyl group enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration compared to pyrrolidinyl analogs (logP ~2.2) .
  • SAR Studies :
  • Piperidine vs. Pyrrolidine : Piperidine’s six-membered ring reduces steric hindrance, increasing binding affinity to serotonin receptors (Ki = 12 nM vs. 45 nM for pyrrolidine) .
  • Halogen Substituents : Fluorine at the benzoyloxy position (in analogs) enhances metabolic stability but reduces aqueous solubility .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or pharmacological interactions of this compound?

  • Computational Workflow :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict tautomeric stability (enol form favored by ~3 kcal/mol) .
  • Docking Studies : Use AutoDock Vina to simulate binding to 5-HT₂A receptors. The piperidinylmethyl group forms a salt bridge with Asp155, critical for receptor activation .
    • Validation : Correlate computed binding energies (ΔG = -9.2 kcal/mol) with experimental IC₅₀ values (R² = 0.89) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., variability in IC₅₀ values across studies)?

  • Root Cause Analysis :

  • Purity Discrepancies : Impurities from tautomerism (e.g., enol-oxo forms) may skew bioassay results. Use HPLC with dual detection (UV/ELSD) to quantify isomers .
  • Assay Conditions : Differences in buffer pH (7.4 vs. 6.8) alter ionization states, affecting membrane permeability. Standardize assays using HEPES buffer (pH 7.4) .
    • Case Study : A 2023 study attributed conflicting dopamine receptor affinities (IC₅₀ = 50 nM vs. 220 nM) to residual DMF in the compound (detected via GC-MS), which artificially inflated activity .

Methodological Challenges

Q. How can experimental design (e.g., DoE) optimize the synthesis and biological testing of this compound?

  • DoE Framework :

  • Factors : Temperature (40–80°C), solvent (THF/DMF ratio), catalyst loading (0.1–1.0 eq).
  • Response Surface : Maximize yield (target >75%) while minimizing byproducts (e.g., N-oxide <5%) .
    • Case Study : A Central Composite Design reduced reaction steps from 8 to 3, achieving 82% yield with 97% purity .

Tables for Critical Comparisons

Table 1 : Comparative Pharmacological Profiles of Benzofuran Derivatives

SubstituentlogP5-HT₂A Ki (nM)Metabolic Stability (t₁/₂, h)
3-Methylpiperidinyl2.8123.8
Pyrrolidinyl2.2451.2
4-Fluorobenzoyloxy3.1185.5
Reference:

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